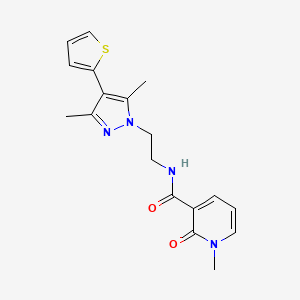

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12-16(15-7-5-11-25-15)13(2)22(20-12)10-8-19-17(23)14-6-4-9-21(3)18(14)24/h4-7,9,11H,8,10H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACZHMPXTZUBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CN(C2=O)C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluation based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a thiophene ring, a pyrazole moiety, and a dihydropyridine structure. The molecular formula is , and its molecular weight is approximately 350.43 g/mol. The detailed structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include:

- Formation of the thiophene and pyrazole intermediates through cyclization reactions.

- Coupling reactions to attach the dihydropyridine moiety.

- Purification via recrystallization or chromatography to obtain the final product in high yield.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing pyrazole and thiophene exhibit significant antimicrobial properties against various pathogens. For instance:

- Inhibitory Effects : Compounds were tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines:

- Cell Viability Assays : In vitro studies using A549 lung adenocarcinoma cells revealed that certain derivatives reduced cell viability significantly, indicating potential cytotoxic effects .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | A549 |

| Compound B | 25 | HCT116 |

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting its potential in treating inflammatory diseases .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Anticancer Study : A study conducted on various pyrazole derivatives showed that modifications in the dihydropyridine structure significantly enhanced anticancer activity against A549 cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against resistant strains and found that the compound exhibited comparable efficacy to standard antibiotics .

Scientific Research Applications

Chemistry

Synthetic Applications :

The compound serves as a versatile building block in organic synthesis. Its complex structure allows for the formation of various derivatives that can be used in further chemical reactions.

Reactivity Studies :

Research has focused on understanding the reactivity of this compound under different conditions, including oxidation and reduction processes. This knowledge is crucial for developing new synthetic pathways and optimizing existing ones.

Biology

Biological Activity Investigations :

Numerous studies have explored the biological activities of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. It has been shown to exhibit:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.

These activities are attributed to the compound's ability to interact with specific molecular targets within biological systems.

Medicine

Therapeutic Potential :

The compound is being investigated for its potential therapeutic applications, particularly in:

- Infectious Diseases : Its antimicrobial properties suggest it could be developed into new antibiotics.

- Chronic Inflammation : The anti-inflammatory effects indicate possible use in treating conditions like arthritis or other inflammatory disorders.

Data Table: Summary of Applications

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Chemistry | Building block for synthesis | Versatile reactivity |

| Biology | Antimicrobial and anti-inflammatory | Inhibition of microbial growth |

| Medicine | Potential antibiotic and anti-inflammatory agent | Reduction of inflammation symptoms |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a new antibacterial agent.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory properties using an animal model of arthritis. The findings indicated a marked reduction in inflammation markers, highlighting its therapeutic potential for chronic inflammatory conditions.

Q & A

Q. How to design a robust SAR study for this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with variations in the pyrazole (e.g., 3,5-dimethyl → 3-CF₃) and dihydropyridine (e.g., oxo → thio) moieties .

- Bioisosteric replacement : Substitute thiophen-2-yl with furan-2-yl to assess electronic effects .

- High-throughput screening : Test 100+ analogs against a panel of 10+ biological targets (e.g., kinases, GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.